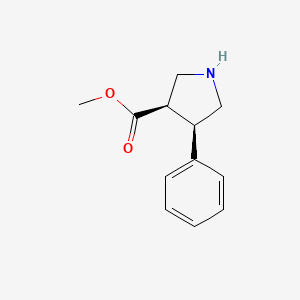
cis-Methyl 4-phenylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Methyl 4-phenylpyrrolidine-3-carboxylate is a chemical compound that belongs to the pyrrolidine family. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities .
Métodos De Preparación
The synthesis of cis-Methyl 4-phenylpyrrolidine-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via the [3+2] dipolar cycloaddition of azomethine ylides and vinyl ketones . This reaction proceeds smoothly under mild conditions, affording moderate to high yields of the desired product .
In industrial production, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for monitoring the reaction progress and confirming the structure of the final product .
Análisis De Reacciones Químicas
cis-Methyl 4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions of the pyrrolidine ring, often using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
cis-Methyl 4-phenylpyrrolidine-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound is studied for its potential therapeutic properties, including its role as a scaffold for drug discovery . It has been investigated for its potential use in the treatment of various diseases due to its ability to interact with specific biological targets .
Mecanismo De Acción
The mechanism of action of cis-Methyl 4-phenylpyrrolidine-3-carboxylate involves its interaction with molecular targets and pathways in the body. The pyrrolidine ring in the compound contributes to its biological activity by allowing efficient exploration of the pharmacophore space and enhancing the stereochemistry of the molecule . The compound’s effects are mediated through its binding to specific proteins and enzymes, leading to modulation of their activity and subsequent biological responses .
Comparación Con Compuestos Similares
cis-Methyl 4-phenylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as methyl 4-acetyl-2-methyl-5-phenylpyrrolidine-2-carboxylate . These compounds share a similar pyrrolidine core structure but differ in their substituents, leading to variations in their biological activity and chemical properties. The uniqueness of this compound lies in its specific substituents and stereochemistry, which contribute to its distinct biological profile .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactions, and applications make it an important molecule for research and development in chemistry, biology, and medicine. Understanding its mechanism of action and comparing it with similar compounds can provide valuable insights into its unique properties and potential therapeutic uses.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
methyl (3R,4R)-4-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m0/s1 |
Clave InChI |
RHZYPIMJMZIAGF-QWRGUYRKSA-N |
SMILES isomérico |
COC(=O)[C@H]1CNC[C@H]1C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1CNCC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















